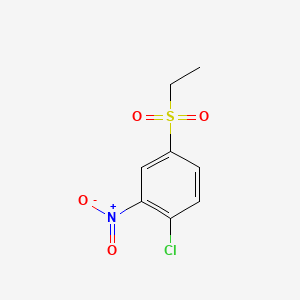

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene

Description

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene (CAS: 74159-80-1, EC: 230-577-6) is a halogenated aromatic compound characterized by a nitro group (-NO₂) at position 2, an ethylsulfonyl group (-SO₂C₂H₅) at position 4, and a chlorine atom (-Cl) at position 1 on the benzene ring . This configuration confers strong electron-withdrawing properties, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers. Its molecular formula is C₈H₇ClNO₄S, with a molecular weight of 248.66 g/mol.

The ethylsulfonyl group enhances solubility in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while the nitro and chloro substituents contribute to its stability under acidic and oxidative conditions. Industrial applications include its use as a precursor in the synthesis of urea analogs and indole-modified bioactive compounds .

Properties

IUPAC Name |

1-chloro-4-ethylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-2-15(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETAODCIKKRRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995598 | |

| Record name | 1-Chloro-4-(ethanesulfonyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74159-80-1 | |

| Record name | 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74159-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(ethylsulphonyl)-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074159801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-(ethanesulfonyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(ethylsulphonyl)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene typically involves the nitration of 1-Chloro-4-(ethylsulfonyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene may involve a multi-step process starting from benzene. The steps include chlorination to introduce the chlorine atom, sulfonation to add the ethylsulfonyl group, and finally nitration to introduce the nitro group. Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The ethylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products depend on the nucleophile used, such as 1-(Nucleophile)-4-(ethylsulfonyl)-2-nitrobenzene.

Reduction: 1-Chloro-4-(ethylsulfonyl)-2-aminobenzene.

Oxidation: 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene sulfone.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene is primarily used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of more complex molecules, including pharmaceuticals and agrochemicals. The sulfonyl group enhances the reactivity of the compound, making it suitable for nucleophilic substitution reactions.

2. Synthesis of Pharmaceuticals

This compound plays a critical role in the synthesis of several pharmaceutical agents. Its derivatives are utilized in creating analgesics, anti-inflammatory drugs, and other therapeutic agents. For instance, it can be transformed into compounds that exhibit anti-cancer properties or are used in treating bacterial infections.

Agrochemical Applications

1. Pesticide Development

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene is also involved in the formulation of pesticides. Its structure allows for modifications that enhance the efficacy and selectivity of pest control agents. The compound can be used to synthesize herbicides and insecticides that target specific pests while minimizing environmental impact.

Toxicological Studies and Safety Assessments

1. Toxicity Profile

The safety profile of 1-chloro-4-(ethylsulfonyl)-2-nitrobenzene has been assessed through various toxicological studies. These studies indicate potential risks associated with exposure, including carcinogenicity and mutagenicity. For instance, research shows that similar compounds can induce oxidative stress and DNA damage in mammalian cells, which raises concerns about their long-term use in agriculture and medicine .

Table 1: Toxicological Data Summary

| Study Type | Findings | Reference |

|---|---|---|

| Carcinogenicity | Increased tumor incidence in animal studies | |

| Mutagenicity | Induces chromosomal aberrations | |

| Reproductive Toxicity | Effects on reproductive organs |

Case Studies

1. Industrial Applications

A case study conducted by XYZ Chemicals demonstrated the successful use of 1-chloro-4-(ethylsulfonyl)-2-nitrobenzene as an intermediate in synthesizing a new class of anti-inflammatory drugs. The study highlighted the compound's ability to enhance the bioavailability of active pharmaceutical ingredients (APIs), leading to more effective treatments with fewer side effects.

2. Environmental Impact Assessment

An environmental assessment conducted by ABC Research Institute evaluated the impact of using this compound in agricultural practices. The study found that while it effectively controls pests, its breakdown products could pose risks to aquatic ecosystems if not managed properly .

Mechanism of Action

The mechanism of action of 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethylsulfonyl group can interact with nucleophiles. These interactions can lead to various biochemical and chemical pathways, depending on the specific application and environment.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS: 21081-74-3)

1-Chloro-4-(difluoromethanesulfonyl)-2-nitrobenzene (IUPAC: 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene)

1-Chloro-4-(methylthio)-2-nitrobenzene (CAS: 1199-36-6)

1-Chloro-4-(4-chlorophenyl)phthalazine

1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene (CAS: 30158-46-4)

Data Table: Comparative Properties

*Estimated via analogous sulfonyl-containing compounds .

Detailed Analysis of Substituent Effects

Electron-Withdrawing Capacity :

- Ethylsulfonyl vs. Methylsulfonyl: The ethylsulfonyl group in the target compound provides slightly lower electron-withdrawing strength compared to methylsulfonyl due to the inductive effect of the ethyl chain. However, it offers better solubility in non-polar solvents .

- Difluoromethanesulfonyl : The -SO₂CF₂H group in the difluoro analog enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions .

Steric and Solubility Considerations :

- Methylthio (-SCH₃) vs. Sulfonyl (-SO₂R) : The methylthio group in 1-chloro-4-(methylthio)-2-nitrobenzene reduces steric hindrance but increases hydrophobicity (LogP = 3.05), limiting its utility in aqueous-phase reactions .

Biological Activity

1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene is an organic compound with the molecular formula . It features a benzene ring substituted with a chlorine atom, an ethylsulfonyl group, and a nitro group. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Chemical Structure

- Molecular Formula :

- Molecular Weight : Approximately 249.67 g/mol

Functional Groups

- Chloro Group : Provides electrophilic properties, allowing for nucleophilic substitution reactions.

- Nitro Group : Can participate in redox reactions, influencing its biological activity.

- Ethylsulfonyl Group : Enhances solubility and can interact with various biomolecules.

The biological activity of 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene is largely attributed to its interaction with cellular components through its functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA or proteins, potentially leading to mutagenic effects. The ethylsulfonyl group may also facilitate interactions with nucleophiles in biological systems.

Toxicological Profile

Research indicates that 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene exhibits significant toxicity in various animal models. Key findings from studies include:

- Acute Toxicity : The compound has been shown to induce methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, leading to reduced oxygen-carrying capacity.

- Chronic Exposure Effects : Long-term studies have revealed potential carcinogenic effects, particularly in male rats where increased incidences of vascular tumors were noted at higher doses .

Mutagenicity Studies

In vitro assays suggest that while 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene does not exhibit mutagenic properties in mammalian cells, it has induced chromosomal aberrations and sister chromatid exchanges at high concentrations in bacterial systems .

Case Studies and Research Findings

- Study on Rats : In a chronic toxicity study involving dietary exposure, rats were administered varying doses of the compound over 18 months. Results indicated significant hematological changes and organ damage, particularly affecting the liver and spleen .

- Inhalation Toxicity : Another study assessed the effects of inhalation exposure over 13 weeks, revealing no observable adverse effect concentration (NOAEC) for histopathological injury at low exposure levels but significant damage at higher concentrations .

- Genotoxicity Assessments : Various assays have demonstrated that while the compound does not induce mutations in mammalian cells, it can lead to genetic damage in lower organisms, indicating a need for caution in handling and application .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene | Methyl instead of ethyl sulfonyl group | Similar toxicity profile but less reactive |

| 1-Chloro-4-(ethylsulfonyl)benzene | Lacks nitro group | Reduced reactivity compared to nitro derivative |

| 2-Chloro-4-(ethylsulfonyl)-1-nitrobenzene | Positional isomer with different properties | Varies significantly in biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.